molecular formula C14H21NO5 B6147891 tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1140029-11-3

tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No. B6147891
CAS RN: 1140029-11-3
M. Wt: 283.3
InChI Key:
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Description

Tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (TBDU) is an oxazaspiro compound that has been studied for its potential applications in various scientific fields. It is a member of the oxazaspiro family, which are compounds that contain an oxazaspiro ring structure. This structure consists of a five-membered ring with an oxygen atom and an sp3-hybridized carbon atom at the center. TBDU has been studied for its potential uses in organic synthesis, drug development, and other scientific research applications.

Scientific Research Applications

Tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a substrate in drug development, and as a catalyst in biological systems. It has also been studied for its potential as a therapeutic agent for treating cancer and other diseases. In addition, tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been studied for its potential application in analytical chemistry, as a fluorescent probe for imaging, and as a chromogenic material for detecting and quantifying biological molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is not yet fully understood. However, it is believed that tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate acts by forming a covalent bond with the target molecule. This bond can be reversible or irreversible, depending on the nature of the target molecule. In addition, tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate may also interact with the target molecule through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Biochemical and Physiological Effects
tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate in laboratory experiments include its low cost, its stability in aqueous solutions, and its ability to form covalent bonds with target molecules. However, there are some limitations to its use in laboratory experiments. For example, tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is not very soluble in organic solvents and it has a low solubility in water. In addition, tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is not very stable in the presence of strong acids and bases.

Future Directions

There are several potential future directions for the study of tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. For example, further research could be conducted to better understand the mechanism of action of tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its potential therapeutic applications. In addition, more studies could be conducted to determine the optimal conditions for the synthesis of tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its use in various laboratory experiments. Finally, further research could be conducted to explore the potential of tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a fluorescent probe for imaging and as a chromogenic material for detecting and quantifying biological molecules.

Synthesis Methods

Tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be synthesized by a two-step process. The first step involves the condensation of tert-butyl alcohol and 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid. This reaction yields a tert-butyl ester of the acid. The second step involves the hydrolysis of the ester to yield the desired tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves the reaction of tert-butyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate with a suitable oxidizing agent to form the desired compound.", "Starting Materials": [ "tert-butyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate", "Oxidizing agent" ], "Reaction": [ "To a solution of tert-butyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate in a suitable solvent, add the oxidizing agent slowly with stirring.", "Maintain the reaction mixture at a suitable temperature and stir for a suitable time until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent and isolate the product by standard workup procedures." ] }

CAS RN

1140029-11-3

Product Name

tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Molecular Formula

C14H21NO5

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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